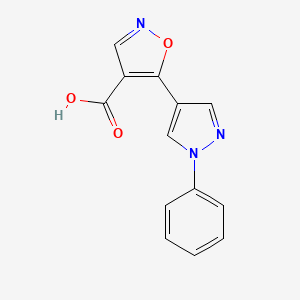

5-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid

Overview

Description

5-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of pyrazole and oxazole rings

Mechanism of Action

Target of Action

Similar compounds have shown antimicrobial activity, suggesting potential targets could be enzymes or proteins essential for microbial growth and survival .

Mode of Action

It’s likely that the compound interacts with its targets, leading to inhibition of essential biochemical processes, thereby exerting its antimicrobial effects .

Biochemical Pathways

Given its antimicrobial activity, it’s plausible that the compound interferes with pathways crucial for microbial growth and survival .

Result of Action

The compound has been associated with antimicrobial activity, suggesting it may lead to the death of microbial cells .

Biochemical Analysis

Biochemical Properties

5-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes such as kinases and proteases. These interactions often involve the binding of the compound to the active sites of the enzymes, leading to either inhibition or activation of the enzyme’s activity. For instance, the compound may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. Additionally, it can interact with proteases, potentially inhibiting their ability to cleave peptide bonds .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis. Furthermore, it has been observed to affect gene expression by modulating transcription factors, resulting in either upregulation or downregulation of specific genes. The compound also impacts cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules. The compound can bind to specific proteins, leading to conformational changes that either activate or inhibit the protein’s function. For example, it may bind to a receptor protein, triggering a signaling cascade that results in cellular responses. Additionally, the compound can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis. Changes in gene expression are also mediated by the compound’s interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy and potency. In vitro studies have shown that the compound remains stable under certain conditions, but may degrade when exposed to light or extreme pH levels. Long-term effects on cellular function have also been observed, with prolonged exposure to the compound leading to sustained changes in cell signaling and gene expression. In vivo studies have demonstrated that the compound can have lasting effects on tissue function and overall organism health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur. For instance, high doses of the compound have been associated with liver toxicity and renal impairment in animal studies. Threshold effects have also been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this threshold can lead to adverse outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. For example, it may inhibit the activity of an enzyme involved in glycolysis, resulting in decreased glucose metabolism and altered energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the construction of the oxazole ring. One common method involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then cyclized under acidic conditions to yield the desired oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

5-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

5-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

- 1-phenyl-1H-pyrazole-4-carboxylic acid

- 1-phenyl-1H-pyrazole-4-carbaldehyde

- 5-(1-phenyl-1H-pyrazol-4-yl)-nicotinamide

Uniqueness

5-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid is unique due to the presence of both pyrazole and oxazole rings, which confer distinct chemical and biological properties.

Biological Activity

5-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse research studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The process generally includes the formation of the oxazole ring through cyclization reactions and subsequent carboxylation to introduce the carboxylic acid group.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds containing the 1H-pyrazole moiety have demonstrated significant antiproliferative effects against various cancer cell lines. For instance:

- In vitro Studies : Research indicates that pyrazole derivatives can inhibit the proliferation of cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating potent activity .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in tumor growth, including topoisomerase II and EGFR .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Studies have revealed that pyrazole derivatives can exhibit antibacterial properties against a range of pathogens:

- Activity Spectrum : Compounds similar to 5-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole have been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness .

Case Study 1: Anticancer Evaluation

In a study evaluating a series of pyrazole derivatives, this compound was tested for its ability to inhibit cell growth in several cancer lines:

- Cell Lines Tested : MDA-MB-231 and HeLa.

- Results : The compound exhibited significant growth inhibition with IC50 values below 10 µM.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of related pyrazole compounds:

- Pathogens Tested : Staphylococcus aureus and Escherichia coli.

- Results : The compound demonstrated bactericidal activity with minimum inhibitory concentrations (MICs) in the low micromolar range.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications at various positions on the pyrazole ring can enhance or diminish its potency:

| Modification | Effect on Activity |

|---|---|

| Substitution at N1 | Increased anticancer activity |

| Alkyl substitution at C3 | Reduced antimicrobial activity |

| Aromatic substitutions | Enhanced enzyme inhibition |

Properties

IUPAC Name |

5-(1-phenylpyrazol-4-yl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O3/c17-13(18)11-7-15-19-12(11)9-6-14-16(8-9)10-4-2-1-3-5-10/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIHBJJDFZNMTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C3=C(C=NO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.